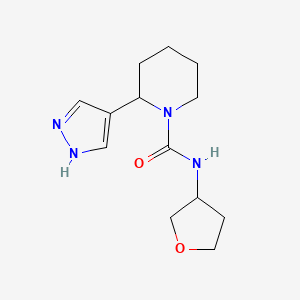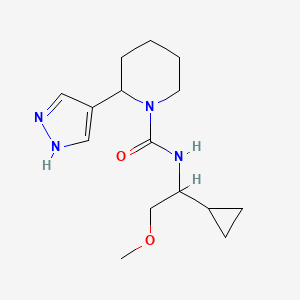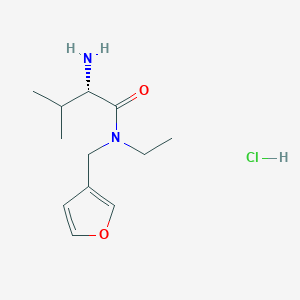
N-(oxolan-3-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(oxolan-3-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide, also known as OP-1, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience. OP-1 is a piperidine derivative that has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been extensively studied.
Applications De Recherche Scientifique
N-(oxolan-3-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry and neuroscience. In medicinal chemistry, this compound has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In neuroscience, this compound has been studied for its potential as a tool to study the mechanisms of synaptic transmission and plasticity.
Mécanisme D'action
The mechanism of action of N-(oxolan-3-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide is not fully understood, but it is believed to involve the modulation of the activity of ion channels and receptors in the central nervous system. This compound has been shown to enhance the activity of AMPA receptors, which are involved in synaptic plasticity and memory formation. It has also been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound enhances the activity of AMPA receptors and inhibits the activity of voltage-gated sodium channels. In vivo studies have shown that this compound enhances cognitive function and memory formation, reduces inflammation, and has potential as a therapeutic agent for the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(oxolan-3-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide has several advantages for lab experiments, including its high purity and yield, its ability to enhance cognitive function and memory formation, and its potential as a therapeutic agent for the treatment of various diseases. However, there are also limitations to using this compound in lab experiments, including its relatively high cost and the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on N-(oxolan-3-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide, including further studies on its mechanism of action, its potential as a therapeutic agent for the treatment of various diseases, and its use as a tool to study the mechanisms of synaptic transmission and plasticity. Additionally, there is potential for the development of new derivatives of this compound with improved properties and potential applications. Overall, this compound is a promising compound that has the potential to have a significant impact on various fields of research.
Méthodes De Synthèse
N-(oxolan-3-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide can be synthesized using a variety of methods, including the reaction of 3-hydroxyoxetane with 4-pyrazolecarboxylic acid, followed by the reaction of the resulting intermediate with piperidine-1-carboxylic acid. Another method involves the reaction of 3-(1H-pyrazol-4-yl)propanal with N-(3-chloropropyl)piperidine-1-carboxamide, followed by the cyclization of the resulting intermediate. These methods have been optimized to yield high purity and high yield of this compound.
Propriétés
IUPAC Name |
N-(oxolan-3-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c18-13(16-11-4-6-19-9-11)17-5-2-1-3-12(17)10-7-14-15-8-10/h7-8,11-12H,1-6,9H2,(H,14,15)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFNUBDNXPGWLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CNN=C2)C(=O)NC3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[3-(propan-2-ylamino)phenyl]methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643057.png)

![2-Amino-1-(1,4-dioxa-9-azaspiro[4.5]decan-9-yl)hexan-1-one;hydrochloride](/img/structure/B7643064.png)
![2-Amino-1-[3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]propan-1-one;hydrochloride](/img/structure/B7643079.png)

![N-[2-(3-ethoxyphenyl)ethyl]-6-methyl-2,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridine-1-carboxamide](/img/structure/B7643102.png)
![N-[[2-(2-methylpropyl)-1,3-thiazol-5-yl]methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643108.png)
![2-(cyclopropylamino)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide;hydrochloride](/img/structure/B7643111.png)


![1-[(2-Hydroxycyclohexyl)methyl]-1-methyl-3-(4-propan-2-yloxycyclohexyl)urea](/img/structure/B7643125.png)
![N-[(3-pyridin-2-ylphenyl)methyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B7643137.png)
![2-amino-N-methyl-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]pentanamide;hydrochloride](/img/structure/B7643138.png)
![1-[(2-Hydroxycyclohexyl)methyl]-1-methyl-3-(oxolan-3-yl)urea](/img/structure/B7643152.png)